Spatial Geometry and Binding: 2-ylmethyl vs. 1-ylmethyl Piperazine Carbamate
The attachment point of the Boc-protected aminomethyl group on the piperazine ring is a critical determinant of molecular shape and, consequently, biological interaction. Tert-butyl (piperazin-2-ylmethyl)carbamate (substituted at the 2-position) exhibits a distinct spatial orientation compared to its 1-ylmethyl isomer (CAS 1535204-72-8) . While no direct head-to-head potency data is available for these specific intermediates, SAR studies on piperazinyl carbamates as dual FAAH/TRPV1 ligands have established that subtle changes in the position of substituents on the piperazine core can drastically alter the pharmacological profile, affecting both enzyme inhibition and receptor modulation [1]. The 2-ylmethyl configuration may present a different vector for growth compared to the 1-ylmethyl variant, which can influence the design and optimization of final drug candidates.
| Evidence Dimension | Structural Isomerism and Predicted Binding Mode |
|---|---|
| Target Compound Data | 2-ylmethyl substitution on the piperazine ring (CAS 875551-76-1) |
| Comparator Or Baseline | 1-ylmethyl substitution on the piperazine ring (CAS 1535204-72-8) |
| Quantified Difference | Qualitative difference in 3D spatial orientation. SAR from related piperazinyl carbamates indicates that positional isomerism can alter dual FAAH/TRPV1 activity profiles [1]. |
| Conditions | Comparative structural analysis and class-level SAR from medicinal chemistry literature. |
Why This Matters
For procurement, selecting the correct positional isomer (2-ylmethyl) is non-negotiable, as the alternative (1-ylmethyl) will likely lead to different and potentially inactive downstream molecules, wasting time and resources.
- [1] Mor, M., Rivara, S., Lodola, A., Plazzi, P. V., Tarzia, G., Duranti, A., ... & Piomelli, D. (2009). Synthesis and biological evaluation of piperazinyl carbamates and ureas as fatty acid amide hydrolase (FAAH) and transient receptor potential (TRP) channel dual ligands. Bioorganic & Medicinal Chemistry Letters, 19(23), 6636-6640. View Source
